Cas no 2171930-43-9 (3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid)

3-(2-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include an Fmoc-protected amine group, a 1,2-oxazole-based linker, and a terminal carboxylic acid, enabling efficient incorporation into peptide chains. The compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability under basic conditions and selective deprotection properties enhance synthetic control. The ethylene glycol spacer improves solubility and flexibility, facilitating coupling reactions. This reagent is ideal for constructing complex peptide architectures, particularly where steric hindrance or side-chain reactivity necessitates careful handling. Its well-defined reactivity profile ensures reproducible results in demanding synthetic workflows.
3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid structure
2171930-43-9 structure
商品名:3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid
CAS番号:2171930-43-9
MF:C24H23N3O7
メガワット:465.455326318741
CID:6550572
PubChem ID:165766409

3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid
    • 2171930-43-9
    • 3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
    • EN300-1517224
    • インチ: 1S/C24H23N3O7/c28-22(29)9-11-32-12-10-25-23(30)20-13-21(34-27-20)26-24(31)33-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13,19H,9-12,14H2,(H,25,30)(H,26,31)(H,28,29)
    • InChIKey: MRVLNPBZOMSYMN-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CC(C(NCCOCCC(=O)O)=O)=NO1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 465.15360008g/mol
  • どういたいしつりょう: 465.15360008g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 699
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 140Ų

3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1517224-0.05g
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1517224-0.5g
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
0.5g
$3233.0 2023-06-05
Enamine
EN300-1517224-5000mg
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1517224-100mg
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1517224-2500mg
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1517224-10000mg
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1517224-0.1g
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1517224-10.0g
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
10g
$14487.0 2023-06-05
Enamine
EN300-1517224-1000mg
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1517224-0.25g
3-(2-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,2-oxazol-3-yl]formamido}ethoxy)propanoic acid
2171930-43-9
0.25g
$3099.0 2023-06-05

3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid 関連文献

3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acidに関する追加情報

3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid: A Comprehensive Overview

The compound with CAS No 2171930-43-9, known as 3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid, is a highly specialized organic molecule with significant applications in the field of chemical synthesis and drug discovery. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an oxazole ring, and a propanoic acid moiety. The combination of these functional groups makes it a versatile building block in organic chemistry.

Fluorenylmethoxycarbonyl (Fmoc) is a well-known protecting group in peptide synthesis, widely used for its stability and ease of removal under basic conditions. In this compound, the Fmoc group is attached to an amino group within the oxazole ring system. Oxazole rings are five-membered heterocycles containing one oxygen and one nitrogen atom, known for their stability and ability to participate in various chemical reactions. The presence of the oxazole ring in this compound adds to its reactivity and functionality.

The propanoic acid moiety at the end of the molecule provides carboxylic acid functionality, which can be further modified or utilized in various synthetic pathways. The ethoxy linkage connecting the oxazole ring to the propanoic acid group serves as a flexible bridge, allowing for diverse interactions and reactions. This structural arrangement makes the compound ideal for applications such as peptide coupling, medicinal chemistry, and the development of bioactive molecules.

Recent studies have highlighted the importance of such compounds in drug discovery efforts. For instance, researchers have explored the use of Fmoc-containing molecules in the synthesis of bioactive peptides and small-molecule inhibitors. The ability to precisely control the placement and removal of protecting groups like Fmoc has been instrumental in advancing peptide-based therapeutics.

In addition to its role in peptide synthesis, this compound has also found applications in materials science. The oxazole ring system has been incorporated into polymers and materials with specific electronic properties. For example, studies have shown that oxazole-containing polymers exhibit enhanced conductivity and stability under various conditions, making them suitable for use in electronic devices.

The synthesis of 3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid involves a series of carefully designed reactions. Key steps include the formation of the oxazole ring through cyclization reactions, followed by the introduction of the Fmoc group via nucleophilic substitution or coupling reactions. The final step involves attaching the propanoic acid moiety through esterification or other appropriate methods.

One of the most notable advancements in recent years has been the development of more efficient and selective synthetic routes for this compound. Researchers have employed catalytic methods and green chemistry principles to optimize reaction conditions, reducing waste and improving yields. These improvements have made large-scale production more feasible while maintaining high purity standards.

From an analytical standpoint, this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided detailed insights into its molecular structure and reactivity. For example, NMR studies have revealed key information about the spatial arrangement of functional groups within the molecule, while MS data has confirmed its molecular weight and fragmentation patterns.

In terms of biological activity, this compound has shown potential as a precursor for bioactive molecules with anti-inflammatory or anticancer properties. Initial screening studies suggest that derivatives of this compound may inhibit specific enzymes or pathways involved in disease progression. Further research is currently underway to explore its therapeutic potential in greater depth.

Looking ahead, the versatility of 3-(2-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,2-oxazol-3-ylformamido}ethoxy)propanoic acid ensures that it will remain a valuable tool in organic synthesis for years to come. Its unique combination of functional groups makes it suitable for a wide range of applications across multiple disciplines.

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